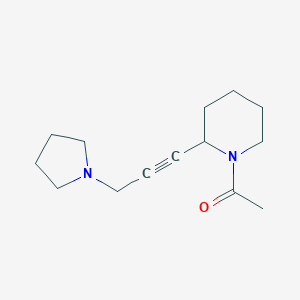
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, also known as ACPP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPP is a potent dopamine transporter blocker that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been used in the study of the brain's reward system and the role of dopamine in addiction.
Wirkmechanismus
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, which is why 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been studied for its potential use in the treatment of addiction.
Biochemische Und Physiologische Effekte
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, pleasure, and reward. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have an impact on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. One area of interest is the development of new compounds that are more selective and less toxic than 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. Another area of interest is the study of the long-term effects of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine on the brain and behavior. Additionally, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a potent dopamine transporter blocker that has been shown to have various biochemical and physiological effects on the brain. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain and behavior.
Synthesemethoden
The synthesis of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine involves the reaction of 1-acetyl-2-bromo-3-(3-pyrrolidino-1-propynyl)piperidine with sodium iodide in the presence of copper powder. This method results in the formation of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine in high yield and purity.
Eigenschaften
CAS-Nummer |
102135-82-0 |
|---|---|
Produktname |
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine |
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[2-(3-pyrrolidin-1-ylprop-1-ynyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N2O/c1-13(17)16-12-3-2-7-14(16)8-6-11-15-9-4-5-10-15/h14H,2-5,7,9-12H2,1H3 |
InChI-Schlüssel |
DSPDJPFEBQTXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
Kanonische SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
Synonyme |
1-acetyl-2-(3-pyrrolidino-1-propynyl)piperidine PCA 10 PCA-10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



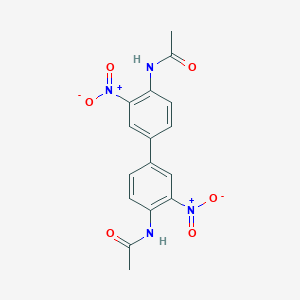

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)


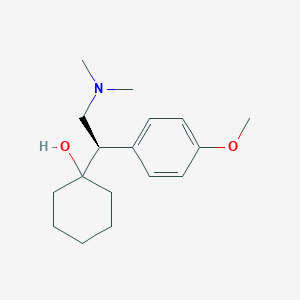
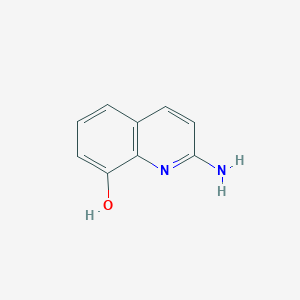
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
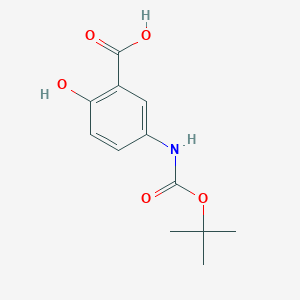
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
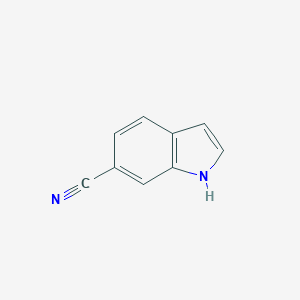


![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)